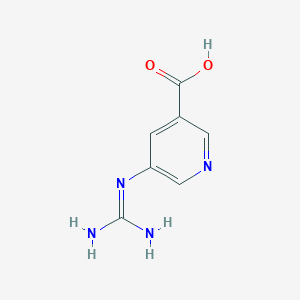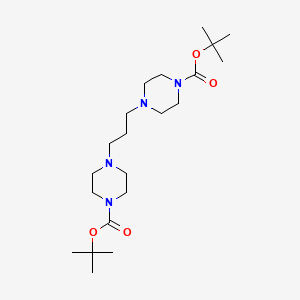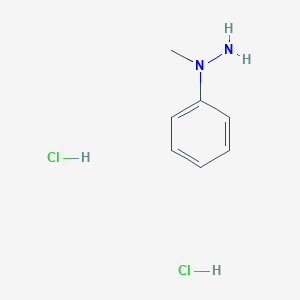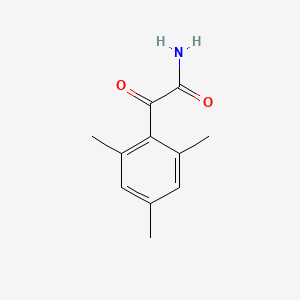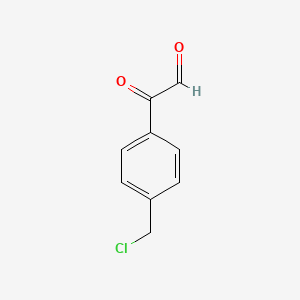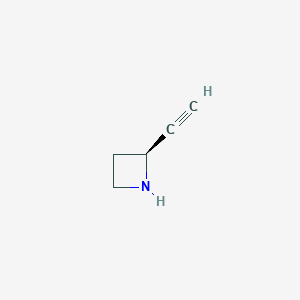
(2S)-2-Ethynylazetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-Ethynylazetidine: is a chiral azetidine derivative characterized by the presence of an ethynyl group at the second position of the azetidine ring Azetidines are four-membered nitrogen-containing heterocycles, and the incorporation of an ethynyl group introduces unique chemical properties and reactivity to the molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Ethynylazetidine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable azetidine precursor. This can be achieved through cyclization reactions involving appropriate amine and halide precursors.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction. This involves the reaction of the azetidine precursor with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst under basic conditions.
Chiral Resolution: To obtain the (2S)-enantiomer, chiral resolution techniques such as chiral chromatography or the use of chiral auxiliaries may be employed.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be essential to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: (2S)-2-Ethynylazetidine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the ethynyl group can be achieved using hydrogenation reactions with catalysts such as palladium on carbon, leading to the formation of ethyl-substituted azetidines.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions. For example, it can react with halogens or other electrophiles to form substituted azetidines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized azetidine derivatives with various functional groups.
Reduction: Ethyl-substituted azetidines.
Substitution: Halogenated azetidines and other substituted derivatives.
科学研究应用
Chemistry
In organic synthesis, (2S)-2-Ethynylazetidine serves as a valuable building block for the construction of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to form covalent bonds with nucleophiles makes it a useful tool for labeling and tracking biological molecules.
Medicine
In medicinal chemistry, this compound derivatives have shown potential as therapeutic agents. Their unique structural features can be exploited to design molecules with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity allows for the creation of polymers and other materials with unique properties.
作用机制
The mechanism of action of (2S)-2-Ethynylazetidine depends on its specific application. In general, the ethynyl group can participate in various chemical reactions, forming covalent bonds with nucleophiles or undergoing cycloaddition reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Molecular Targets and Pathways
Enzymes: this compound can act as an enzyme inhibitor by forming covalent bonds with active site residues.
Receptors: It can modulate receptor activity by binding to specific sites and altering receptor conformation.
相似化合物的比较
Similar Compounds
(2S)-2-Ethylazetidine: Similar structure but with an ethyl group instead of an ethynyl group.
(2S)-2-Propynylazetidine: Contains a propynyl group at the second position.
(2S)-2-Butynylazetidine: Features a butynyl group at the second position.
Uniqueness
(2S)-2-Ethynylazetidine is unique due to the presence of the ethynyl group, which imparts distinct reactivity and chemical properties. This makes it a versatile building block in organic synthesis and a valuable tool in various scientific research applications.
By understanding the synthesis, reactivity, and applications of this compound, researchers can harness its potential in diverse fields, from chemistry and biology to medicine and industry.
属性
分子式 |
C5H7N |
|---|---|
分子量 |
81.12 g/mol |
IUPAC 名称 |
(2S)-2-ethynylazetidine |
InChI |
InChI=1S/C5H7N/c1-2-5-3-4-6-5/h1,5-6H,3-4H2/t5-/m1/s1 |
InChI 键 |
ZZDARAJSBNOCGZ-RXMQYKEDSA-N |
手性 SMILES |
C#C[C@@H]1CCN1 |
规范 SMILES |
C#CC1CCN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-chloroethanehydrazonamide](/img/structure/B12849510.png)
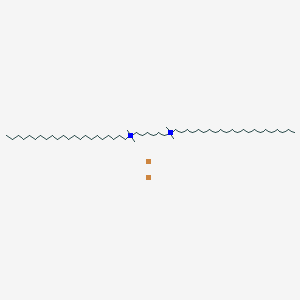
![Methyl 3-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12849533.png)
![1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-{[6-(trifluoromethyl)-3-pyridinyl]methyl}piperazine](/img/structure/B12849545.png)

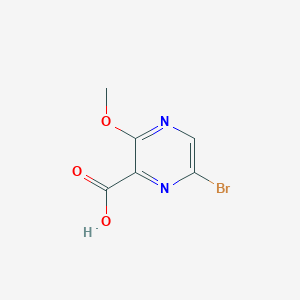
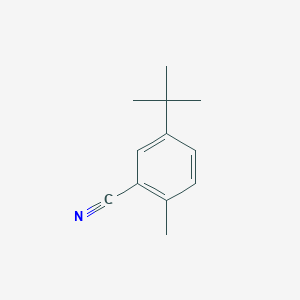
![2-Chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B12849565.png)
